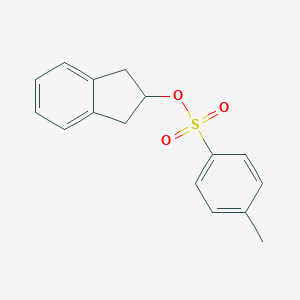
2-Indanyl p-toluenesulfonate
Vue d'ensemble
Description
2-Indanyl p-toluenesulfonate (2-IPTS) is a sulfonate ester that has been used in a variety of applications, ranging from pharmaceuticals to industrial processes. It is a white crystalline solid that has a molecular weight of 218.3 g/mol and a boiling point of 265°C. 2-IPTS is an important intermediate in the synthesis of many pharmaceuticals and agrochemicals. It is also used in the synthesis of polymers, dyes, and surfactants. 2-IPTS has been studied extensively for its biological and chemical properties, and has been found to have a wide range of uses in the laboratory.
Applications De Recherche Scientifique
Catalyst in Hydrolysis
Poly(4-vinylpyridinium) p-toluenesulfonate serves as an immobilized catalyst for the hydrolysis of tetrahydropyranyl ethers, offering a mild, efficient, and convenient method with good to excellent yields and purity (Li & Ganesan, 1998).
Synthesis of Disubstituted 1,1-Difluoro-1-alkenes
2,2,2-Trifluoroethyl p-toluenesulfonate, when treated with lithium diisopropylamide and trialkylboranes, generates 1-alkyl-2,2-difluorovinylboranes, which couple with aryl iodides to form disubstituted 1,1-difluoro-1-alkenes in good yields (Ichikawa et al., 1991).
Ring-opening Metathesis Polymerization
Ru II (H 2 O) 6 (tos) 2 (tos= p-toluenesulfonate) is an effective catalyst for ring-opening metathesis polymerization (ROMP) of norbornene and 7-oxanorbornene derivatives in protic media, also extending its activity to less reactive monomers (Paciello & Grubbs, 1993).
Iron(III) Tosylate Catalysis
Iron(III) p-toluenesulfonate (tosylate) is a proficient catalyst for acetylation of alcohols, phenols, and aldehydes, offering an inexpensive and easy-to-handle option for various synthesis processes (Baldwin et al., 2012).
Synthesis of 2-Azetidinones
2-Fluoro-1-methylpyridinium p-toluenesulfonate shows versatility as an acid activator in synthesizing various β-lactams under mild reaction conditions, proving effective in producing β-lactams with electron-withdrawing groups (Zarei, 2013).
Safety and Hazards
Propriétés
IUPAC Name |
2,3-dihydro-1H-inden-2-yl 4-methylbenzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O3S/c1-12-6-8-16(9-7-12)20(17,18)19-15-10-13-4-2-3-5-14(13)11-15/h2-9,15H,10-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUYCPYFNAZEWOT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2CC3=CC=CC=C3C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20427371 | |
| Record name | 2-Indanyl p-toluenesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20427371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17783-69-6 | |
| Record name | 2-Indanyl p-toluenesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20427371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Cinnolino[5,4,3-cde]cinnoline](/img/structure/B97106.png)
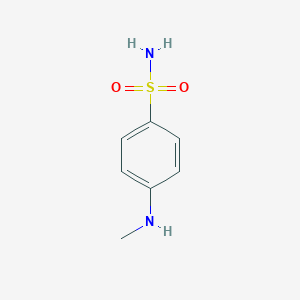
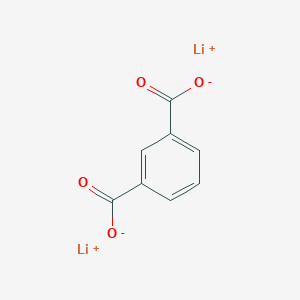


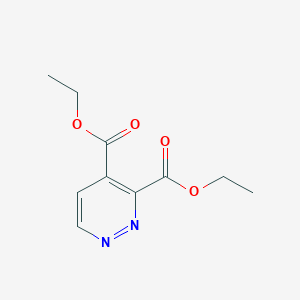




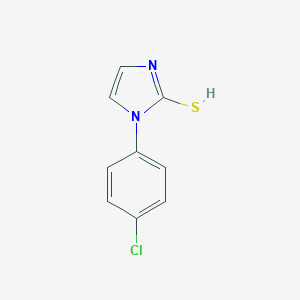

![Pyrimido[5,4-e][1,2,4]triazin-5-amine](/img/structure/B97133.png)

